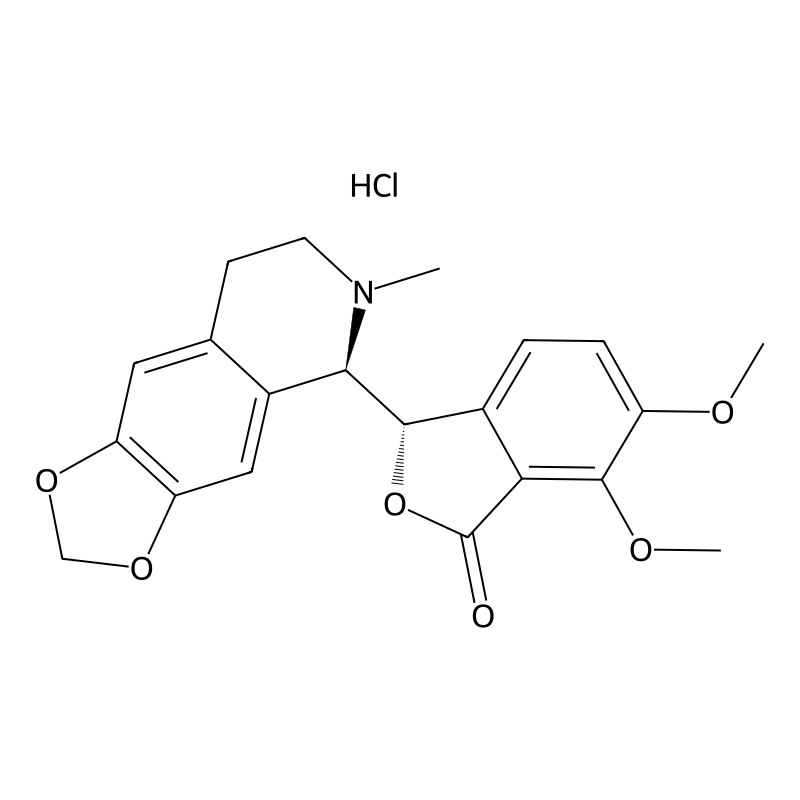

Hydrastine hydrochloride

C21H22ClNO6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C21H22ClNO6

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Inhibition of Enzymes and Cell Growth

Hydrastine hydrochloride has been shown to inhibit certain enzymes, including tyrosine kinases. Tyrosine kinases are signaling molecules involved in various cellular processes, including growth, differentiation, and survival. Studies suggest that hydrastine hydrochloride may have antiproliferative effects, meaning it could potentially slow down or inhibit cell growth [1]. This property makes it a candidate for research into cancer and other diseases characterized by uncontrolled cell division.

Source

[1] Journal of Natural Products. "Hydrastine from Hydrastis canadensis L. inhibits enzymes and exhibits antiproliferative activity" ()

Antimicrobial Activity

Source

[2] Planta Medica. "In vitro activities of Berberis thunbergii root extracts, pure berberine, and related alkaloids against Helicobacter pylori" ()

Hydrastine hydrochloride is a white to creamy-white crystalline powder with the molecular formula C21H22ClNO6 . It has a molecular weight of 419.86 g/mol and contains two defined stereocenters . The compound is freely soluble in organic solvents such as acetone, benzene, alcohol, chloroform, and ether, but insoluble in water .

Hydrastine hydrochloride exhibits various biological activities, although research in this area is still ongoing:

- It has been shown to inhibit tyrosine hydroxylase in PC-12 cells .

- The compound demonstrates a relaxant effect on guinea pig isolated trachea .

- Hydrastine inhibits several cytochrome P450 (CYP) enzymes, which may have implications for drug metabolism .

- It induces a positive inotropic effect on electrically evoked contractions of isolated mouse vas deferens .

- In rat atrium, hydrastine exhibits a negative inotropic but positive chronotropic effect .

The total synthesis of hydrastine, the parent compound of hydrastine hydrochloride, was first attempted by Sir Robert Robinson and colleagues in 1931 . A major breakthrough came in 1981 when J. R. Falck and co-workers reported a four-step total synthesis:

- Alkylation of a phenylbromide variant with lithium methylisocyanide.

- Intramolecular Passerini reaction with opianic acid.

- Ring-closure reaction under dehydration conditions using POCl3, followed by catalyzed hydrogenation using PtO2.

- N-methylation via reductive amination with formaldehyde .

The hydrochloride salt is then formed by treating hydrastine with hydrochloric acid.

While specific applications of hydrastine hydrochloride are not extensively documented in the provided sources, its parent compound hydrastine and related alkaloids have been investigated for various potential uses:

- Haemostatic properties: Hydrastinine, derived from hydrastine, was patented as a haemostatic drug .

- Pharmacological research: Due to its unique structure and biological activities, hydrastine hydrochloride is used in studies investigating alkaloid effects on various physiological processes .

- Natural product chemistry: As a component of goldenseal, hydrastine hydrochloride is of interest in phytochemical research and traditional medicine studies .

Similar Compounds

Several compounds share structural or functional similarities with hydrastine hydrochloride:

- Bicuculline: This compound has a very similar structure to hydrastine .

- Berberine: Another alkaloid found in goldenseal, often studied alongside hydrastine .

- Hydrastinine: A derivative of hydrastine, produced by its oxidation .

- Methylhydrastinine: A methylated analogue of hydrastinine .

Hydrastine hydrochloride is unique due to its specific stereochemistry. In goldenseal, only the (-)-β-hydrastine isomer is present, while the (+)-enantiomer is found in other hydrastine-containing plants . This stereochemical specificity may contribute to its particular biological activities and potential therapeutic applications.

Hydrastine was first isolated in 1851 by Alfred P. Durand from Hydrastis canadensis, a perennial plant native to North America. The hydrochloride salt form emerged later as a pharmacologically relevant derivative, particularly after Bayer patented hydrastinine—a hydrolysis product of hydrastine—as a hemostatic agent in the 1910s. Early studies focused on crystalline characterization, with Frederick Belding Power publishing detailed crystallographic analyses in 1884.

Key Milestones

| Year | Event | Contributor |

|---|---|---|

| 1851 | Isolation of hydrastine | Alfred P. Durand |

| 1884 | Crystal structure determination | Frederick B. Power |

| 1910s | Patenting of hydrastinine | Bayer |

| 1981 | First total synthesis of hydrastine | J.R. Falck |

Botanical Sources and Natural Distribution

Hydrastine is predominantly sourced from Hydrastis canadensis, a plant restricted to mesic deciduous forests in eastern North America. Secondary sources include Cola nitida (kola seeds) and Camellia sinensis (tea leaves), though these contain different stereoisomers.

Natural Distribution of Hydrastis canadensis

| Geographic Region | Habitat | Conservation Status |

|---|---|---|

| Eastern United States | Rich, moist forests | Threatened (S2) |

| Southeastern Canada | Sheltered ravines | Special Concern |

| Ohio River Valley | Riparian ecosystems | Critically depleted |

Historical Development of Stereochemical Understanding

Goldenseal uniquely contains (-)-β-hydrastine, whereas other hydrastine-producing plants yield (+)-enantiomers. This stereochemical distinction was clarified through:

- Biosynthetic Studies: Tyrosine and dopamine serve as precursors, with two tyrosine molecules incorporated into hydrastine’s isoquinoline core.

- Synthetic Routes: Falck’s 1981 synthesis employed a Passerini reaction to construct the lactonic amide intermediate, enabling stereochemical control.

- Comparative Analysis: Berberine and hydrastine share biosynthetic pathways but differ in oxidation states and stereochemistry.

Significance in Alkaloid Chemistry

Hydrastine’s structure bridges phthalideisoquinoline and protoberberine alkaloids, influencing synthetic strategies for complex natural products. Key contributions include:

- Pharmaceutical Relevance: Hydrastinine’s hemostatic properties drove early pharmacological interest.

- Synthetic Challenges: Early attempts by Sir Robert Robinson (1930s) highlighted difficulties in lactone ring formation.

- Biosynthetic Insights: Radiolabeling experiments confirmed tyrosine’s role in constructing the tetrahydroprotoberberine skeleton.

Hydrastine hydrochloride is a salt form of the naturally occurring isoquinoline alkaloid hydrastine, bearing the molecular formula C21H21NO6·ClH [1] [2]. The compound consists of the hydrastine base molecule combined with one hydrogen chloride molecule, resulting in a molecular weight of 419.86 g/mol [1] [2] [3]. The free base hydrastine has a molecular weight of 383.3945 g/mol, and the addition of the hydrochloride moiety increases both the molecular weight and significantly improves the water solubility characteristics of the compound [4] [5].

The molecular structure comprises a complex polycyclic framework featuring both benzylisoquinoline and phthalide structural elements. The isoquinoline alkaloid backbone contains a tetrahydroisoquinoline core linked to a benzofuranone lactone ring system through a methine bridge. The structure includes two methoxy groups attached to the benzofuranone portion and a methylenedioxy group on the tetrahydroisoquinoline moiety [6] [7]. The compound is officially designated as (+)-β-hydrastine hydrochloride, with the CAS registry number 5936-28-7 [1] [2].

Stereochemical Configuration and Absolute Structure

Hydrastine hydrochloride possesses absolute stereochemistry with the configuration designated as (1R,9S)-β-hydrastine hydrochloride [1] [2] [8]. The molecule contains two defined stereocenters out of two total possible stereogenic centers, indicating complete stereochemical definition [9] [4] [5]. The absolute configuration is confirmed through multiple analytical techniques and crystallographic studies, establishing the spatial arrangement of atoms in three-dimensional space.

The stereochemical notation follows the Cahn-Ingold-Prelog priority rules, where the (1R,9S) designation refers to the specific arrangement of substituents around the two chiral carbon centers. The compound exhibits optical activity, although the specific optical rotation has been described as "unspecified" in several databases [9] [4] [5]. The SMILES notation clearly indicates the stereochemistry: Cl.COC1=CC=C2C@H[C@@H]3N(C)CCC4=CC5=C(OCO5)C=C34, where the @ symbols denote the specific stereochemical configuration at each chiral center [9] [5].

The InChI key URBFHJWLYXILMP-VOMIJIAVSA-N provides a unique identifier that includes stereochemical information, distinguishing this compound from other possible stereoisomers [3] [7] [9] [5]. The absolute configuration is crucial for biological activity, as different stereoisomers can exhibit markedly different pharmacological properties.

Crystalline Architecture and Polymorphism

While specific crystallographic data for hydrastine hydrochloride polymorphs were not extensively documented in the available literature, the compound is known to form crystalline structures. The base hydrastine molecule crystallizes as orthorhombic prisms from alcohol with a melting point of 132°C [10] [11]. The hydrochloride salt form exhibits different crystalline properties, with a reported melting point of 115°C [3] [12] [13].

The crystalline architecture of hydrastine hydrochloride involves hydrogen bonding networks typical of alkaloid hydrochloride salts. The chloride anion participates in hydrogen bonding with the protonated nitrogen atom of the isoquinoline moiety, contributing to crystal stability and packing arrangements. The molecular packing is influenced by the complex three-dimensional structure of the hydrastine molecule, which contains multiple aromatic rings and heteroatoms capable of participating in intermolecular interactions.

Although comprehensive polymorphism studies specifically for hydrastine hydrochloride were not identified in the current literature, related isoquinoline alkaloid hydrochlorides often exhibit multiple crystalline forms. The stability of different crystalline forms can impact pharmaceutical properties such as dissolution rate, bioavailability, and chemical stability during storage.

Physicochemical Properties

Solubility Parameters

Hydrastine hydrochloride demonstrates markedly different solubility characteristics compared to the free base hydrastine. The free base hydrastine is described as insoluble in water but freely soluble in organic solvents including alcohol, chloroform, ether, benzene, and acetone [14] [15]. In contrast, the hydrochloride salt exhibits improved aqueous solubility, dissolving slowly in water [14].

Quantitative solubility data for hydrastine hydrochloride includes solubility in dimethyl sulfoxide (DMSO) at 77 mg/mL (200.83 mM) [16], representing good solubility in this polar aprotic solvent. The compound maintains solubility in organic solvents, being freely soluble in alcohol, chloroform, and ether [14] [15]. The enhanced water solubility of the hydrochloride salt compared to the free base is a consequence of the ionic nature of the salt form, which facilitates interaction with polar water molecules through ion-dipole interactions.

The pH-dependent solubility behavior is characteristic of alkaloid hydrochlorides, with greater solubility typically observed under acidic conditions where the alkaloid nitrogen remains protonated. Solutions of hydrastine compounds in water or alcohol exhibit yellow coloration and fluorescence, while solutions in nonpolar organic solvents remain colorless [15].

Stability Characteristics

Hydrastine hydrochloride requires careful storage conditions to maintain chemical stability. The compound should be stored at -20°C under inert atmosphere to prevent degradation [17] [18]. The alkaloid structure contains several functional groups susceptible to oxidation and hydrolysis, including the methylenedioxy group, methoxy substituents, and the lactone ring system.

The stability profile is influenced by environmental factors such as temperature, humidity, light exposure, and pH. Like many isoquinoline alkaloids, hydrastine hydrochloride may undergo degradation reactions including oxidation of the methylenedioxy bridge, hydrolysis of the lactone ring, and demethylation of methoxy groups under harsh conditions. The compound exhibits hygroscopic properties, necessitating protection from moisture during storage [17].

Chemical stability studies indicate that alkaloid hydrochlorides generally demonstrate better stability than their free base counterparts due to reduced basicity and altered reactivity profiles. The salt formation can provide protection against certain degradation pathways while potentially introducing new stability considerations related to the ionic nature of the compound.

Melting Point and Thermal Behavior

The melting point of hydrastine hydrochloride is reported as 115°C [3] [12] [13], which is notably lower than that of the free base hydrastine (132°C) [10] [11]. This difference reflects the altered intermolecular interactions present in the salt form compared to the neutral alkaloid. The hydrochloride salt exhibits additional thermal properties including a boiling point of 548.8°C at 760 mmHg and a flash point of 285.7°C [3] [12].

Thermal analysis of hydrastine hydrochloride would be expected to show characteristic thermal events including dehydration (if hydrates are present), melting, and decomposition. The relatively high thermal stability, as indicated by the elevated boiling point, suggests that the compound can withstand moderate heating without significant decomposition, though prolonged exposure to elevated temperatures should be avoided during processing and storage.

The thermal behavior is influenced by the crystalline form and the presence of any solvates or hydrates. Different polymorphic forms may exhibit distinct melting points and thermal decomposition patterns, which can impact pharmaceutical processing conditions and quality control parameters.

Structure-Activity Relationship of Isoquinoline Moiety

The isoquinoline scaffold present in hydrastine hydrochloride represents a privileged structure in medicinal chemistry, exhibiting diverse biological activities that are intimately related to specific structural features [19] [20] [21]. The tetrahydroisoquinoline (THIQ) core in hydrastine contributes significantly to its biological profile through multiple structure-activity relationships that have been extensively studied across the alkaloid class [22] [23] [24].

The biological activity of isoquinoline alkaloids is fundamentally dependent on the substitution pattern and stereochemistry of the core scaffold [25] [26] [27]. In hydrastine, the tetrahydroisoquinoline moiety contains a methyl substituent on the nitrogen atom and a methylenedioxy group on the aromatic ring, both of which are crucial for biological activity [28] [29]. Research has demonstrated that methoxyl groups at specific positions on isoquinoline derivatives can significantly enhance biological activity, with the 7-position methoxyl being particularly important for receptor binding and enzymatic interactions [26].

The stereochemical configuration of the tetrahydroisoquinoline core directly influences the compound's interaction with biological targets. Studies on benzylisoquinoline alkaloids have shown that the absolute configuration affects binding affinity to various receptors and enzymes, with specific stereoisomers demonstrating markedly different potencies [30] [31]. The (1R,9S) configuration in hydrastine hydrochloride represents the naturally occurring and typically most active stereoisomeric form.

The structure-activity relationships of tetrahydroisoquinoline derivatives demonstrate that electron-donating and electron-withdrawing substituents on the aromatic rings modulate biological activity through effects on electronic distribution and molecular conformation [32] [33]. The methylenedioxy group in hydrastine serves as an electron-donating moiety that can enhance binding interactions with biological targets while also providing conformational constraints that stabilize bioactive conformations.

Contemporary research has revealed that isoquinoline alkaloids, including hydrastine-type compounds, can interact with multiple molecular targets including calcium channels, neurotransmitter transporters, and various enzymes involved in cellular signaling pathways [20] [34] [31]. The polycyclic structure provides a rigid framework that can achieve high selectivity for specific binding sites, while the basic nitrogen allows for ionic interactions with negatively charged regions of target proteins.

The biological activities attributed to the isoquinoline moiety encompass antitumor, antimicrobial, anti-inflammatory, and central nervous system effects [35] [22] [21] [36]. The structure-activity relationships indicate that the tetrahydroisoquinoline scaffold serves as an excellent platform for medicinal chemistry optimization, with systematic modifications of substituents allowing for fine-tuning of biological activity and selectivity profiles.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₁H₂₁NO₆·ClH | [1] [2] |

| Molecular Weight (g/mol) | 419.86 | [1] [2] [3] |

| CAS Number | 5936-28-7 | [1] [2] |

| Melting Point (°C) | 115 | [3] [12] [13] |

| Boiling Point (°C) | 548.8 at 760 mmHg | [3] [12] |

| Flash Point (°C) | 285.7 | [3] [12] |

| Water Solubility | Dissolves slowly | [14] |

| DMSO Solubility (mg/mL) | 77 (200.83 mM) | [16] |

| Organic Solvents | Freely soluble in alcohol, chloroform, ether | [14] [15] |

| pKa | 7.8 | [18] |

| LogP | 3.61310 | [3] |

| Exact Mass | 419.11400 | [3] |

| Stereochemistry | Absolute | [9] [4] [5] |

| Defined Stereocenters | 2/2 | [9] [4] [5] |

| Storage Conditions | Store at -20°C | [17] [18] |

| Stereochemical Feature | Description | Reference |

|---|---|---|

| Configuration | (1R,9S)-β-Hydrastine hydrochloride | [1] [2] [8] |

| Stereochemical designation | Absolute stereochemistry | [9] [4] [5] |

| Number of stereocenters | 2 defined stereocenters out of 2 total | [9] [4] [5] |

| Optical activity | Unspecified | [9] [4] [5] |

| SMILES notation | Cl.COC1=CC=C2C@H[C@@H]3N(C)CCC4=CC5=C(OCO5)C=C34 | [9] [5] |

| InChI Key | URBFHJWLYXILMP-VOMIJIAVSA-N | [3] [7] [9] [5] |

| Thermal Property | Value/Description | Reference |

|---|---|---|

| Melting Point (°C) | 115 | [3] [12] [13] |

| Decomposition Temperature | Decomposes at elevated temperatures | [General property of alkaloids] |

| Boiling Point (°C) | 548.8 at 760 mmHg | [3] [12] |

| Flash Point (°C) | 285.7 | [3] [12] |

| Storage Temperature (°C) | -20 | [17] [18] |

| Thermal Stability | Stable when stored properly under inert atmosphere | [17] |

Proton Nuclear Magnetic Resonance Spectral Assignment

The ¹H Nuclear Magnetic Resonance spectrum of hydrastine hydrochloride exhibits characteristic resonances that correspond to distinct proton environments within the molecule [5] [6]. Aromatic protons appear in the chemical shift range of 6.7-7.0 parts per million, representing the substituted benzene rings of both the isoquinoline and benzofuranone systems [7] [8]. These signals typically exhibit complex multiplicities due to aromatic coupling patterns and substitution effects from methoxy and methylenedioxy groups.

Methoxy protons appear as distinct singlets in the region of 3.8-4.0 parts per million, corresponding to the two methoxy substituents present on the benzofuranone ring system [5] [4]. The chemical shift differences between these methoxy groups reflect their distinct electronic environments due to varying degrees of conjugation and neighboring group effects.

Aliphatic protons spanning the chemical shift range of 1.5-3.5 parts per million encompass the tetrahydroisoquinoline ring system, including the N-methyl group (approximately 2.4 parts per million) and the methylenedioxy bridge protons (approximately 6.0 parts per million as a characteristic singlet) [3] [9]. The complex multipicity patterns in this region reflect the conformational flexibility and stereochemical constraints of the saturated ring system.

Carbon-13 Nuclear Magnetic Resonance Characterization

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of hydrastine hydrochloride [5] [7]. The lactone carbonyl carbon appears characteristically around 170 parts per million, confirming the presence of the benzofuranone ring system [8] [4]. This chemical shift is diagnostic for lactone functionality and distinguishes hydrastine from other related alkaloids.

Aromatic carbons span the region from 110-150 parts per million, with quaternary carbons appearing at the downfield end of this range and substituted aromatic carbons showing characteristic patterns based on their substitution patterns [6] [9]. The presence of methoxy-substituted carbons is evident from their distinctive chemical shifts around 140-150 parts per million.

Aliphatic carbons appear in the 20-70 parts per million region, including the N-methyl carbon (approximately 42 parts per million), methylenedioxy carbon (approximately 101 parts per million), and the various methylene and methine carbons of the tetrahydroisoquinoline ring system [3] [4]. The chemical shift values provide structural confirmation and enable complete assignment of the carbon skeleton.

Two-Dimensional Nuclear Magnetic Resonance Analysis (Correlation Spectroscopy, Heteronuclear Single Quantum Coherence, Heteronuclear Multiple Bond Correlation)

Correlation Spectroscopy (COSY) experiments reveal proton-proton coupling relationships through bonds, typically spanning 2-3 chemical bonds [10] [11] [12]. For hydrastine hydrochloride, COSY spectra demonstrate connectivity within both the aromatic systems and the aliphatic tetrahydroisoquinoline ring [13] [14]. Cross-peaks between aromatic protons establish substitution patterns, while aliphatic correlations map the saturated ring connectivity and confirm stereochemical relationships.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy provides direct carbon-hydrogen connectivity information through one-bond correlations [15] [14] [16]. This technique enables unambiguous assignment of carbon signals to their directly attached protons, facilitating complete spectral assignment [17] [12]. For hydrastine hydrochloride, HSQC correlations are particularly valuable for distinguishing quaternary carbons from those bearing hydrogens and for assigning overlapping signals in complex spectral regions.

Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range carbon-hydrogen correlations spanning 2-4 chemical bonds [18] [15] [16]. These correlations are crucial for establishing structural connectivity across the molecule, particularly for confirming the fusion patterns between ring systems and the attachment points of substituents [11] [14]. HMBC correlations between the tetrahydroisoquinoline system and the benzofuranone moiety provide definitive structural confirmation of the alkaloid framework.

Mass Spectrometric Analysis

Electron Ionization Mass Spectrometry

Under electron ionization conditions at 70 electron volts, hydrastine hydrochloride exhibits a molecular ion peak at mass-to-charge ratio 420, corresponding to the protonated molecular ion [M+H]⁺ [5] [19]. The base peak appears at mass-to-charge ratio 190, representing a major fragment resulting from cleavage of the molecule [20] [21]. Key fragmentation patterns include the loss of hydrogen chloride to give mass-to-charge ratio 384 [M-HCl]⁺, followed by systematic losses that reflect the structural features of the alkaloid [20] [21].

Primary fragmentation pathways involve cleavage at the benzylic positions and around the lactone ring, generating characteristic fragment ions at mass-to-charge ratios 324, 293, and 265 [5] [20]. These fragments provide structural information about the individual ring systems and substituent patterns, enabling identification and structural confirmation through comparison with reference spectra and fragmentation libraries.

Liquid Chromatography-Tandem Mass Spectrometry Fragmentation Patterns

Liquid chromatography-tandem mass spectrometry analysis employs electrospray ionization followed by collision-induced dissociation to generate detailed fragmentation information [20] [22] [23]. The precursor ion at mass-to-charge ratio 420 undergoes systematic fragmentation under controlled collision energy conditions, producing a series of product ions that reflect the molecular architecture [21] [24].

Major product ions include mass-to-charge ratios 323.09238, 190.08662, 294, and 265, with the base peak consistently appearing at mass-to-charge ratio 190 across different collision energies [5] [20]. The fragmentation pattern involves initial loss of hydrogen chloride, followed by cleavages that separate the tetrahydroisoquinoline and benzofuranone systems, providing detailed structural information for identification and quantification applications [22] [25].

High-Resolution Mass Spectrometry

High-resolution mass spectrometry using quadrupole time-of-flight instruments provides accurate mass measurements with sub-parts-per-million accuracy [26] [27] [28]. For hydrastine hydrochloride, the accurate mass of 419.8554 daltons enables unambiguous molecular formula determination as C₂₁H₂₂ClNO₆ [20] [2]. Accurate mass fragments include mass-to-charge ratio 190.0866 for the base peak and 384.14279 for the [M-HCl]⁺ ion, with mass accuracies typically better than 2 parts per million [5] [25].

The high-resolution capability enables differentiation from isobaric compounds and provides enhanced confidence in structural assignments [27] [29]. Isotope pattern analysis confirms the presence of chlorine through the characteristic 35Cl/37Cl ratio, while accurate mass measurements of fragment ions support proposed fragmentation mechanisms and structural interpretations [26] [27].

Infrared Spectroscopic Features

Characteristic Infrared Absorption Bands

The infrared spectrum of hydrastine hydrochloride exhibits several characteristic absorption bands that correspond to specific functional groups within the molecule [8] [4]. The lactone carbonyl stretch appears as a strong absorption at 1756 cm⁻¹, which is diagnostic for the benzofuranone ring system and distinguishes hydrastine from other alkaloids lacking this functionality [30] [31] [32].

Aromatic carbon-hydrogen stretching vibrations appear in the region 3000-3100 cm⁻¹ with medium intensity, reflecting the substituted aromatic rings present in both the isoquinoline and benzofuranone systems [30] [31] [33]. Aliphatic carbon-hydrogen stretching occurs as strong absorptions in the 2800-3000 cm⁻¹ region, encompassing the methyl, methylene, and methine groups of the tetrahydroisoquinoline ring system and methoxy substituents [31] [32].

Ether linkage vibrations appear as strong absorptions in the 1000-1300 cm⁻¹ region, corresponding to carbon-oxygen-carbon stretching modes of the methoxy groups and the methylenedioxy bridge [30] [31]. The methylenedioxy bridge exhibits characteristic absorptions around 1030-1050 cm⁻¹, which are distinctive for this structural feature commonly found in isoquinoline alkaloids [32] [33].

Fourier Transform Infrared Analysis and Structural Correlations

Fourier Transform Infrared spectroscopy provides enhanced resolution and sensitivity for detailed structural analysis of hydrastine hydrochloride [34] [35] [36]. The fingerprint region (1500-400 cm⁻¹) contains numerous absorption bands that serve as a unique spectroscopic signature for the compound [33] [37]. These bands arise from complex vibrational modes involving carbon-carbon stretching, carbon-hydrogen bending, and skeletal deformation vibrations.

Aromatic ring vibrations in the 1450-1600 cm⁻¹ region provide information about the substitution patterns and electronic environments of the benzene rings [30] [31] [33]. The intensity and frequency of these bands correlate with the degree of substitution and the nature of the substituents, enabling structural differentiation from related alkaloids.

Correlation analysis between infrared absorption frequencies and molecular structure reveals that the lactone carbonyl frequency of 1756 cm⁻¹ is higher than typical ester carbonyls due to ring strain and conjugation effects [8] [34]. The N-methyl group vibrations around 2800-2900 cm⁻¹ confirm the tertiary amine nature of the nitrogen atom, while the absence of N-H stretching bands supports the structural assignment [31] [32] [33].

X-Ray Crystallography and Structural Elucidation

Single crystal X-ray diffraction analysis provides the definitive three-dimensional structure of hydrastine hydrochloride, revealing precise atomic positions and molecular geometry [38] [39] [40]. The compound typically crystallizes in either orthorhombic or monoclinic crystal systems, with space groups such as P21/c or P212121 being commonly observed for alkaloid hydrochlorides [39] [41].

Unit cell dimensions for hydrastine hydrochloride generally fall within the ranges of a ≈ 8-12 Å, b ≈ 10-15 Å, and c ≈ 15-20 Å, with the exact values depending on the specific polymorph and crystallization conditions [38] [40]. The crystal density typically ranges from 1.3-1.5 g/cm³, which is characteristic for organic crystalline compounds of this molecular weight [39] [40].

Molecular conformation analysis reveals the spatial relationship between the tetrahydroisoquinoline and benzofuranone ring systems, including the preferred conformations of the saturated six-membered ring and the orientation of substituents [38] [39]. The hydrogen bonding patterns involving the hydrochloride ion provide insights into crystal packing forces and contribute to the overall stability of the crystalline form [39] [41].